3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate
Description
3-Methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate is a heterocyclic compound featuring a pyrazole core substituted with a methyl group (position 3), a phenyl group (position 1), a 2-nitrophenylthio moiety (position 4), and a 4-nitrobenzoate ester (position 5). The compound’s structure combines electron-withdrawing nitro groups and a thioether linkage, which may influence its electronic properties and reactivity.
Properties
IUPAC Name |
[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O6S/c1-15-21(34-20-10-6-5-9-19(20)27(31)32)22(25(24-15)17-7-3-2-4-8-17)33-23(28)16-11-13-18(14-12-16)26(29)30/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOZVEYHPIFSIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with phenylhydrazine under acidic conditions to form 1-phenyl-3-methyl-1H-pyrazole.
Thioether Formation: The nitrophenylthio group can be introduced by reacting the pyrazole derivative with 2-nitrobenzenethiol in the presence of a base such as potassium carbonate.
Esterification: The final step involves esterification with 4-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups present in the compound can undergo reduction to form amines. This can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. For example, nitration, sulfonation, and halogenation can introduce additional functional groups.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (Cl2, Br2) for halogenation.
Hydrolysis: Sodium hydroxide (NaOH) for basic hydrolysis, hydrochloric acid (HCl) for acidic hydrolysis.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 4-nitrobenzoic acid and the corresponding alcohol.
Scientific Research Applications
Chemistry
In organic synthesis, 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity due to its structural features. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. The nitro and thioether groups could contribute to its activity by interacting with biological targets.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics like thermal stability or resistance to degradation.
Mechanism of Action
The biological activity of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate is likely mediated through its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially affecting cellular processes. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The thioether linkage might also play a role in binding to proteins or other biomolecules.
Comparison with Similar Compounds
Substituent Variations
- Target Compound: Position 4: 2-Nitrophenylthio group (S-C₆H₄-NO₂). Position 5: 4-Nitrobenzoate ester (O-CO-C₆H₃(NO₂)). Key Features: Two nitro groups (electron-withdrawing), thioether linkage.
- 3-Methyl-4-(4-Nitrobenzenesulfonyl)-1-Phenyl-1H-Pyrazol-5-yl 4-Ethoxybenzoate (CAS 851093-93-1): Position 4: 4-Nitrobenzenesulfonyl group (SO₂-C₆H₄-NO₂). Position 5: 4-Ethoxybenzoate ester (O-CO-C₆H₄-OCH₂CH₃). Key Features: Sulfonyl group (stronger electron withdrawal), ethoxy substituent (electron-donating) .
[2-tert-Butyl-5-Methyl-4-(2-Nitrophenyl)sulfanylpyrazol-3-yl] 3-Fluorobenzoate (CAS 851127-53-2) :
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | C₂₃H₁₆N₄O₆S | ~476.45 | 4.2† | <0.1 (DMSO)‡ |
| 3-Methyl-4-(4-nitrobenzenesulfonyl) derivative | C₂₅H₂₁N₃O₇S | 507.51 | 3.8 | 0.5 (DMSO) |
| 3-Fluorobenzoate derivative | C₂₂H₂₀FN₃O₅S | 469.46 | 3.5 | 1.2 (DMSO) |
*Predicted using fragment-based methods.
‡Estimated based on nitro group density and molecular weight.
Crystallographic and Computational Analysis
- Crystal Packing : The pyrazole sulfonate derivative in exhibits planar geometry with π-π stacking between aromatic rings, suggesting similar packing for the target compound .
- Software Tools: SHELXL: Used for refining crystal structures, particularly for handling anisotropic displacement parameters and high-resolution data . ORTEP: Generates thermal ellipsoid plots to visualize molecular geometry (e.g., ) .
Biological Activity
3-Methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H13N3O3S
- Molecular Weight : 327.36 g/mol
- CAS Number : [Not provided in search results]
Anticancer Activity
Nitrobenzoate derivatives, including compounds similar to this compound, have demonstrated significant anticancer properties. Research indicates that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that nitrobenzoate compounds can suppress metastatic activity by inhibiting key pathways involved in tumor progression, such as podoplanin-stimulated platelet aggregation and tubulin polymerization, which are critical in multidrug-resistant cancers .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Nitrobenzoate derivatives have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes, leading to cell death .
Antioxidant Properties
Antioxidant activity is another significant aspect of the biological profile of this compound. Studies have demonstrated that similar nitrobenzoate compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly valuable in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism, thereby slowing down tumor growth.
- Induction of Apoptosis : By triggering apoptotic pathways, the compound can lead to programmed cell death in cancer cells.
- Radical Scavenging : The antioxidant properties help neutralize free radicals, reducing cellular oxidative damage.
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various nitrobenzoate derivatives, including related pyrazole compounds. The results indicated that these compounds significantly inhibited the growth of human pancreatic and gastric cancer cell lines through apoptosis induction and cell cycle arrest .
Antimicrobial Efficacy Evaluation
In a separate investigation, the antimicrobial efficacy of nitrobenzoate derivatives was assessed against clinical strains of bacteria. The findings revealed that these compounds exhibited potent activity against resistant strains, suggesting their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
